Perampanel

AMPA receptor Binding affinity Ki

Perampanel (CAS 380917-97-5) is a first-in-class, non-competitive AMPA receptor antagonist (Ki=11.2 nM). Its mechanism distinct from sodium channel modulators (e.g., lacosamide) and SV2A ligands (e.g., levetiracetam) makes it essential for studies dissecting AMPA-mediated epileptogenesis and drug-resistant seizures. With superior potency over classic AMPA antagonists like GYKI 52466 (Ki=12,400 nM), it enables robust receptor blockade at low concentrations, minimizing off-target effects. Its long elimination half-life (70-110 h) and near-exclusive CYP3A4 metabolism make it an ideal model substrate for drug-drug interaction (DDI) studies. Its neutral cognitive profile supports studies in pediatric models where cognitive sparing is critical. Procurement ensures access to a differentiated tool for targeted glutamate receptor research.

Molecular Formula C23H15N3O
Molecular Weight 349.4 g/mol
CAS No. 380917-97-5
Cat. No. B3395873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerampanel
CAS380917-97-5
Synonyms3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
perampanel
Molecular FormulaC23H15N3O
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4
InChIInChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H
InChIKeyPRMWGUBFXWROHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water.

Perampanel (CAS 380917-97-5): Baseline Characterization of a First-in-Class AMPA Receptor Antagonist for Scientific Procurement


Perampanel (CAS 380917-97-5) is an aryl substituted 2-pyridone [1] that acts as a first-in-class, non-competitive antagonist of the post-synaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor [2]. Its unique mechanism of action offers a distinct therapeutic approach in epilepsy management, differentiating it from traditional anti-seizure medications that target sodium channels or GABAergic systems. With a long elimination half-life allowing once-daily dosing and a predictable linear pharmacokinetic profile [3], perampanel's distinct pharmacological identity underscores its value in specialized research and clinical settings.

Why Generic Substitution of Perampanel with Other Anti-Seizure Medications is Not Clinically Equivalent


Perampanel's unique, non-competitive AMPA receptor antagonism [1] constitutes a distinct mechanism of action that is not shared by other common anti-seizure medications (ASMs) such as lacosamide (sodium channel modulator) or levetiracetam (SV2A modulator) [2]. This fundamental pharmacological difference translates into a divergent profile of clinical efficacy, adverse event risk, and drug-drug interaction susceptibility. For instance, perampanel is associated with a distinct psychiatric adverse event profile compared to levetiracetam [3] and demonstrates a unique susceptibility to CYP3A4-mediated drug interactions [4]. Therefore, substituting perampanel with an alternative ASM based solely on a broad class of 'antiepileptic drug' would disregard these critical, evidence-based differences, potentially compromising patient safety and therapeutic outcomes. The following evidence sections provide quantitative data to support this differentiation.

Perampanel Product-Specific Quantitative Evidence Guide: Comparative Data vs. Key Analogs


Comparative Potency at the AMPA Receptor: Perampanel vs. GYKI 52466 and CP-465022

Perampanel exhibits high affinity for the AMPA receptor, with a Ki of 11.2 nM [1]. This is significantly greater than the affinity of the classic non-competitive AMPA antagonist GYKI 52466, which has a Ki of 12,400 nM, representing a >1,100-fold difference in binding affinity [1]. Perampanel also shows high functional potency, inhibiting AMPA-induced calcium influx with an IC50 of 93 nM [2] and kainate-evoked currents with an IC50 of 560 nM [3].

AMPA receptor Binding affinity Ki In vitro pharmacology Non-competitive antagonism

Clinical Efficacy in Partial-Onset Seizures: Dose-Dependent Seizure Reduction

In a randomized, double-blind, placebo-controlled Phase III trial, adjunctive perampanel demonstrated a dose-dependent reduction in seizure frequency compared to placebo in patients with refractory partial-onset seizures [1]. The median percent change in seizure frequency was -10.8% for placebo, while perampanel at 8 mg/day and 12 mg/day achieved significantly greater reductions of -29.0% (P = 0.0003) and -38.0% (P < 0.0001), respectively [1].

Epilepsy Partial-onset seizures Phase III trial Responder rate Placebo-controlled

Comparative Psychiatric Adverse Event Risk: Perampanel vs. Levetiracetam

While both perampanel (PER) and levetiracetam (LEV) are associated with psychiatric adverse events, their profiles differ both qualitatively and quantitatively. A standardized assessment using the Buss-Perry Aggression Questionnaire found that patients on LEV had a significantly higher mean hostility score (19.4 ± 5.8) compared to those on PER (17.2 ± 6.3; p < 0.05) [1]. Furthermore, a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) found that perampanel had the highest severe proportion of ASM-associated psychiatric disorders at 51.5%, compared to other newer ASMs [2].

Adverse events Psychiatric disorders Aggression FAERS Pharmacovigilance

Comparative Real-World Persistence and Tolerability: Perampanel vs. Lacosamide

In a real-world, multi-center comparative study, perampanel (PER) demonstrated lower 12-month treatment persistence compared to lacosamide (LCM) when used as adjunctive therapy [1]. The estimated probability of 12-month retention was 75.4% for PER, which was lower than the 86.1% observed for LCM [1]. This difference was observed despite similar efficacy and a convergence of long-term retention trends, highlighting that early tolerability drives initial discontinuation rates [1].

Real-world evidence Retention rate Tolerability Comparative effectiveness Lacosamide

Cognitive Side Effect Profile: Perampanel vs. Topiramate

A systematic review of neurocognitive effects in pediatric epilepsy patients suggests a neutral cognitive profile for perampanel, in contrast to the established negative cognitive effects associated with topiramate [1]. The review found that topiramate is associated with negative effects on cognition, including word-finding difficulties, while perampanel was listed among ASMs with neutral effects on cognition (no substantial evidence of worsening) [1].

Cognition Cognitive adverse events Pediatric epilepsy Topiramate Word-finding difficulty

High-Value Research and Clinical Application Scenarios for Perampanel Based on Quantitative Evidence


Investigating Glutamatergic Mechanisms in Refractory Epilepsy Models

Perampanel's high-affinity, non-competitive AMPA receptor antagonism (Ki = 11.2 nM) [1] makes it an ideal tool for dissecting the role of AMPA receptor-mediated glutamatergic signaling in preclinical seizure models. Its superior potency over classic AMPA antagonists like GYKI 52466 (Ki = 12,400 nM) [1] allows for studies requiring robust receptor blockade at lower concentrations, minimizing off-target effects. Procurement should be prioritized for research focused on the AMPA receptor's contribution to epileptogenesis and drug-resistant seizures, distinct from sodium channel or GABA-targeted investigations [2].

Personalized Epilepsy Management with a Focus on Psychiatric Comorbidities

Given perampanel's distinct psychiatric adverse event profile, specifically the qualitative difference in aggression compared to levetiracetam (lower hostility scores: 17.2 vs. 19.4, p<0.05) [3], it is a critical component for personalized treatment strategies. For patients with a history of inward-directed hostility or those intolerant to levetiracetam's specific psychiatric effects, perampanel may be a more suitable alternative. This is supported by real-world evidence demonstrating its effectiveness across a range of epilepsy aetiologies [4].

Pharmacokinetic Interaction Studies Involving CYP3A4 Modulators

Perampanel's almost exclusive metabolism by CYP3A4 (elimination half-life 70-110 hours) [5] and its documented interaction with CYP3A4 inhibitors like ketoconazole (20% AUC increase) [6] make it a valuable substrate for drug-drug interaction (DDI) studies. Researchers investigating the clinical impact of CYP3A4 induction or inhibition should consider perampanel as a model compound to understand and predict changes in drug exposure and clearance, which is a key differentiator from many other ASMs with more complex metabolic pathways [5].

Pediatric Epilepsy Trials Where Cognitive Preservation is Paramount

For clinical trials or observational studies in pediatric populations where cognitive side effects are a major concern, perampanel's neutral cognitive profile [7] offers a significant advantage over ASMs like topiramate, which are known to impair cognition [7]. This evidence supports prioritizing perampanel in studies designed to minimize treatment-emergent cognitive decline, providing a clear scientific rationale for its selection over more cognitively burdensome alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perampanel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.